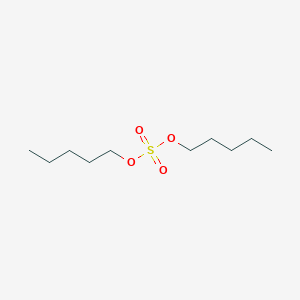
Diamylsulfat
Übersicht
Beschreibung
Diamyl sulfate, also known as dipentyl sulfate, is an organic compound with the molecular formula C10H22O4S and a molecular weight of 238.34 g/mol . It is a clear liquid at room temperature and is primarily used in research and industrial applications. This compound is known for its role as an alkylating agent, which makes it valuable in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
Diamyl sulfate has a wide range of applications in scientific research:
Medicine: While not commonly used directly in therapeutic applications, its derivatives and related compounds are studied for potential medical uses.
Wirkmechanismus
Biochemical Pathways
For instance, they are involved in the regulation of sulfur metabolism, which is essential for the biosynthesis of cysteine and other sulfur-containing metabolites . .
Pharmacokinetics
It’s known that the compound is a clear, yellowish liquid with a boiling point of 117 °c/35 mmHg and a melting point of 14 °C . These properties may influence its bioavailability and pharmacokinetic behavior.
Action Environment
The action of Diamyl Sulfate may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it has a specific melting and boiling point . Furthermore, its interaction with other chemicals in the environment could potentially influence its action.
Vorbereitungsmethoden
Diamyl sulfate can be synthesized through the reaction of pentanol with sulfuric acid. The general synthetic route involves the esterification of pentanol with sulfuric acid under controlled conditions. The reaction typically requires an acidic catalyst and is conducted at elevated temperatures to facilitate the formation of the sulfate ester . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Diamyl sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Oxidation and Reduction: While diamyl sulfate itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.
Hydrolysis: In the presence of water, diamyl sulfate can hydrolyze to produce pentanol and sulfuric acid.
Common reagents used in these reactions include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Diamyl sulfate can be compared with other dialkyl sulfates such as dimethyl sulfate and diethyl sulfate. These compounds share similar chemical properties and reactivity patterns but differ in their alkyl chain lengths:
Dimethyl Sulfate: With shorter alkyl chains, it is more volatile and has a higher reactivity compared to diamyl sulfate.
Diethyl Sulfate: It has intermediate properties between dimethyl and diamyl sulfate, making it useful in different synthetic applications.
The uniqueness of diamyl sulfate lies in its balance between reactivity and stability, making it suitable for specific industrial and research applications where other dialkyl sulfates may not be as effective.
Eigenschaften
IUPAC Name |
dipentyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFRWLVTHPVQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOS(=O)(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541376 | |
| Record name | Dipentyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5867-98-1 | |
| Record name | Dipentyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diamyl Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















